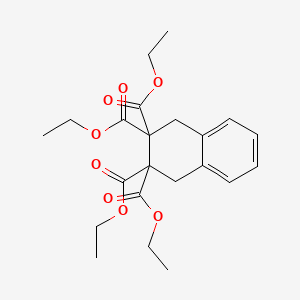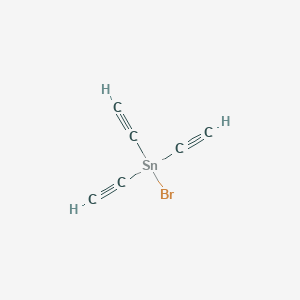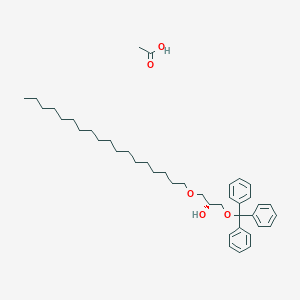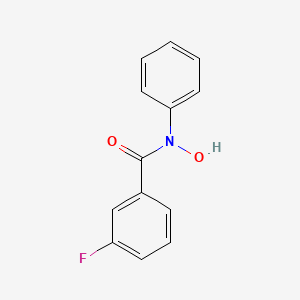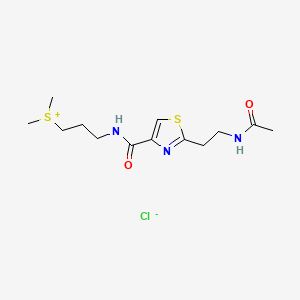
3-(((2-(2-(Acetylamino)ethyl-4-thiazolyl)carbonyl)amino)propyl)dimethylsulfonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((2-(2-(Acetylamino)ethyl-4-thiazolyl)carbonyl)amino)propyl)dimethylsulfonium chloride is a complex organic compound with a unique structure that includes a thiazole ring, an acetylamino group, and a dimethylsulfonium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-(2-(Acetylamino)ethyl-4-thiazolyl)carbonyl)amino)propyl)dimethylsulfonium chloride typically involves multiple steps. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Introduction of the Acetylamino Group: The acetylamino group can be introduced by acetylation of an amine precursor using acetic anhydride.
Attachment of the Dimethylsulfonium Group: The dimethylsulfonium group can be introduced by reacting a suitable sulfonium salt with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((2-(2-(Acetylamino)ethyl-4-thiazolyl)carbonyl)amino)propyl)dimethylsulfonium chloride can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The dimethylsulfonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thioethers or amines.
Applications De Recherche Scientifique
3-(((2-(2-(Acetylamino)ethyl-4-thiazolyl)carbonyl)amino)propyl)dimethylsulfonium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(((2-(2-(Acetylamino)ethyl-4-thiazolyl)carbonyl)amino)propyl)dimethylsulfonium chloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, while the dimethylsulfonium group can participate in redox reactions. These interactions can modulate biological pathways and lead to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Thiazolyl Compounds: Compounds with a similar thiazole ring structure.
Acetylamino Compounds: Compounds with an acetylamino group.
Dimethylsulfonium Compounds: Compounds with a dimethylsulfonium group.
Uniqueness
3-(((2-(2-(Acetylamino)ethyl-4-thiazolyl)carbonyl)amino)propyl)dimethylsulfonium chloride is unique due to the combination of these functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
80337-63-9 |
|---|---|
Formule moléculaire |
C13H22ClN3O2S2 |
Poids moléculaire |
351.9 g/mol |
Nom IUPAC |
3-[[2-(2-acetamidoethyl)-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;chloride |
InChI |
InChI=1S/C13H21N3O2S2.ClH/c1-10(17)14-7-5-12-16-11(9-19-12)13(18)15-6-4-8-20(2)3;/h9H,4-8H2,1-3H3,(H-,14,15,17,18);1H |
Clé InChI |
BEPLKNLKTCLPAD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=NC(=CS1)C(=O)NCCC[S+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


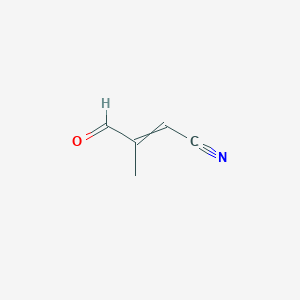
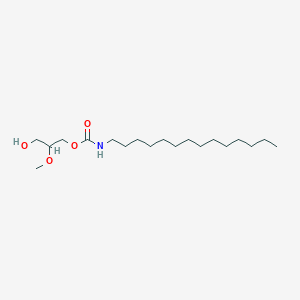
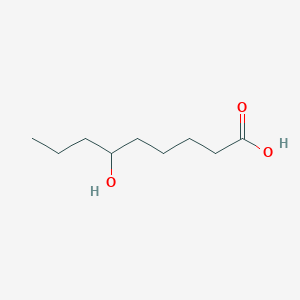
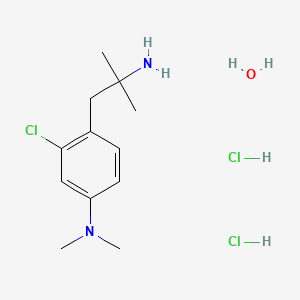
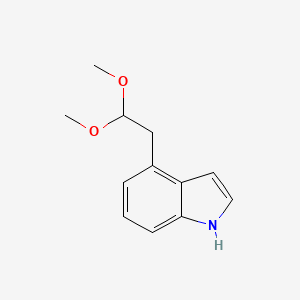
![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
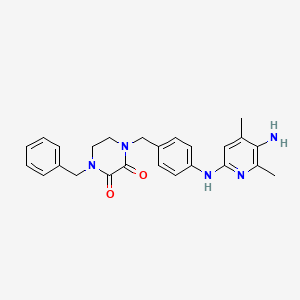
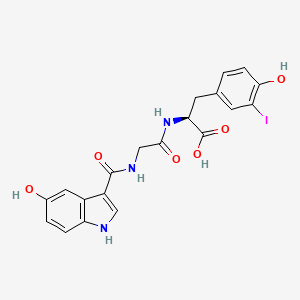
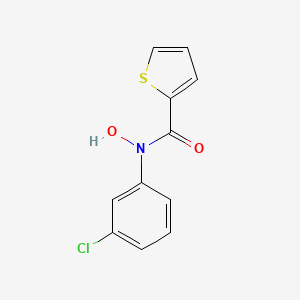
![8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14436855.png)
